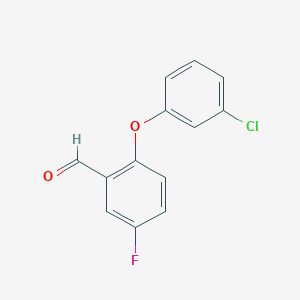
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It’s important to note that the structure of “2-(3-Chlorophenoxy)-5-fluorobenzaldehyde” would be different due to the presence of a fluorine atom and an aldehyde functional group.
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenoxy)-5-fluorobenzaldehyde” are not available, similar compounds like “2-(3-CHLOROPHENOXY)ANILINE” have been synthesized . The synthesis of such compounds often involves complex organic reactions.Molecular Structure Analysis
The molecular structure of a compound similar to “2-(3-Chlorophenoxy)-5-fluorobenzaldehyde”, known as “2-(3-Chlorphenoxy)propanamid”, has been analyzed . The compound has a molecular formula of C9H10ClNO2 and an average mass of 199.634 Da .Chemical Reactions Analysis
Chlorophenoxy compounds have been analyzed in various studies. For instance, chlorophenoxy acids and carbamate herbicides have been analyzed in water and soil as amide derivatives using gas chromatography-mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(3-Chlorphenoxy)propanamid”, have been reported . It has a density of 1.3±0.1 g/cm3, a boiling point of 372.0±22.0 °C at 760 mmHg, and a flash point of 178.8±22.3 °C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is utilized as a precursor in the synthesis of compounds with promising biological activities. For instance, it has been used in the preparation of thiazolidin-4-one derivatives showing significant antioxidant activity (El Nezhawy et al., 2009). Additionally, its role in the synthesis of fluorinated analogues of combretastatin A-4 highlights its importance in developing anticancer agents (Lawrence et al., 2003).
Analytical Applications
The compound is also involved in analytical chemistry, such as its use in the HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals, demonstrating its utility in sensitive and specific detection methods (Gatti et al., 1997).
Molecular Structure and Properties
Research on molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of related compounds provides deep insights into the electronic properties and stability of molecules synthesized from 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde. These studies are critical for understanding the reactivity and potential applications of these molecules in various fields, including material science (Mary et al., 2015).
Photophysical Properties
The study of photophysical properties of compounds related to 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde, such as phosphorescence emissions and nonradiative properties, provides valuable information for applications in photochemistry and the development of optical materials (Itoh et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-2-1-3-12(7-10)17-13-5-4-11(15)6-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWVFVZWRGZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
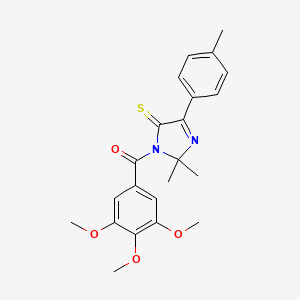
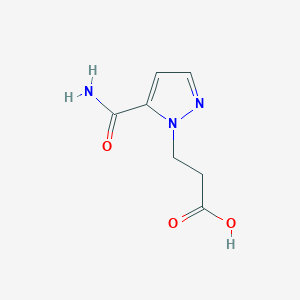

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)
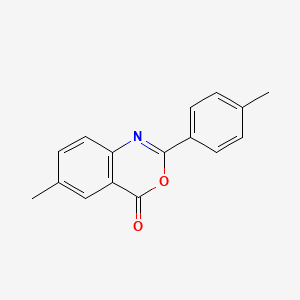
![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)
![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
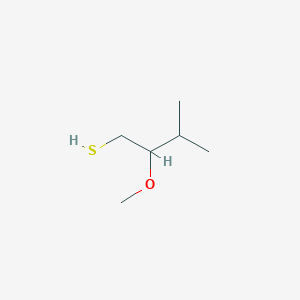
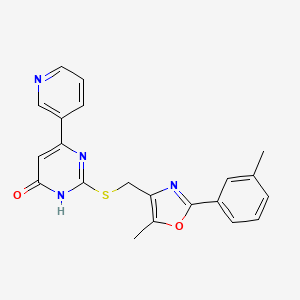

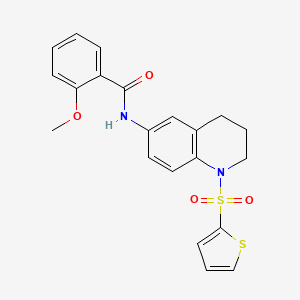
![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)